Stearic Acid Iron(III) Salt

Description

Overview of Metal Carboxylates in Advanced Materials Science and Catalysis

Metal carboxylates, often referred to as metal soaps, are a class of compounds where a metal ion is bonded to one or more carboxylate anions derived from carboxylic acids. pgmsmetal.com The versatility of these compounds stems from the ability to vary both the metal cation (e.g., cobalt, zinc, iron, neodymium) and the organic carboxylate chain (e.g., octoates, neodecanoates, stearates), which allows for the creation of a wide array of chemicals with unique properties. umicore.com

In advanced materials science, metal carboxylates are indispensable. They serve as precursors for the synthesis of metal or metal oxide nanoparticles through processes like thermal decomposition. researchgate.netgoogle.com The structure and nature of the metal carboxylate precursor can significantly influence the size, shape, and composition of the resulting nanoparticles, which are critical for applications in electronics, magnetics, and biotechnology. acs.orgnih.gov Furthermore, they are used as stabilizers in plastics, corrosion inhibitors, and adhesion promoters, notably in the tire industry to enhance the bond between rubber and steel cords. pgmsmetal.comumicore.comdic-global.com

In the field of catalysis, metal carboxylates are powerful and versatile agents. umicore.com They function as accelerators and curing agents in various polymerization reactions. dic-global.com For instance, cobalt and manganese carboxylates accelerate the curing of unsaturated polyester (B1180765) resins, while cobalt and nickel carboxylates are used as polymerization catalysts for synthetic rubbers. umicore.comdic-global.com They are also employed as driers in paints, coatings, and printing inks, where they promote the oxidative polymerization of resins, leading to faster drying and curing of the film. umicore.comdic-global.com The catalytic activity is also harnessed in organic synthesis, such as in the oxidation of cyclohexane (B81311) to produce raw materials for nylon. dic-global.com

Significance of Stearic Acid Iron(III) Salt within Coordination Chemistry and Applied Sciences

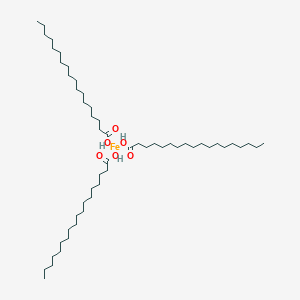

The significance of this compound lies in its unique structural characteristics and its resulting utility in specialized applications. In coordination chemistry, Iron(III) stearate (B1226849) is not a simple ionic salt but forms complex polynuclear structures. acs.orgnih.gov Research has shown that it is often a mixture of complex cations. One identified structure is a trinuclear iron cluster, [Fe₃(μ₃-O)St₆(H₂O)₃]⁺, where 'St' represents the stearate ligand. acs.orgepa.gov More recent and detailed investigations have revealed that Iron(III) stearate (FeSt₃) is predominantly a mixture containing a larger polynuclear complex, [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂–₂ₓ]St, along with some of the Fe₃O-based trimers and free stearic acid. acs.orgnih.gov These polynuclear iron complexes are arranged in lamellar structures, with planes of the iron polycations separated by the long stearate chains. acs.orgnih.gov This complex coordination environment is crucial as it dictates the compound's reactivity and properties.

In the realm of applied sciences, one of the most prominent roles of Iron(III) stearate is as a precursor in nanotechnology. researchgate.net It is widely used in the thermal decomposition process to synthesize iron oxide nanoparticles with controlled size and shape. acs.orgnih.gov The stability of iron stearate and the specific nature of its polynuclear structure are key factors that influence the nucleation and growth mechanisms of the resulting nanoparticles, which have applications in fields like magnetic data storage and biomedicine. acs.org

Furthermore, Iron(III) stearate is utilized as a pro-degradant additive in the manufacturing of oxo-biodegradable plastics. researchgate.netbibliotekanauki.pl It acts as a catalyst to accelerate the degradation of polymers like polyethylene (B3416737) and polypropylene (B1209903) when exposed to heat and UV light. bibliotekanauki.plresearchgate.net It also finds use as a catalyst in various organic reactions and as an additive in lubricating oils and greases. researchgate.net

Historical Development and Key Milestones in this compound Research

The use of Iron(III) stearate in industrial applications predates its detailed scientific characterization. It has been used for many years as a photosensitizer additive in plastics research due to its low toxicity and effectiveness. google.com Early synthesis methods typically involved saponification-double decomposition reactions, for instance, reacting sodium stearate with a soluble iron salt like iron(III) chloride. researchgate.netbibliotekanauki.plgoogle.com

A notable milestone in the scientific understanding of this compound came from research in the 1990s. A 1994 study by Abrahamson and Lukaski focused on the synthesis and characterization of iron stearate compounds. epa.gov They prepared a trinuclear iron(III) stearate cluster, [Fe₃O(St)₆(H₂O)₃][St], and noted that the commercially available "ferric stearate" was often an impure mixture of this trimer and free stearic acid. epa.gov This work highlighted the complex nature of the compound beyond a simple salt structure and provided detailed spectroscopic data. epa.gov

The turn of the 21st century saw a surge in interest in Iron(III) stearate, driven by the rise of nanotechnology. Its role as a reliable precursor for iron oxide nanoparticles became a major focus of research. researchgate.netacs.org This led to the development of alternative synthesis methods, such as the direct reaction of stearic acid with soluble iron salts in the presence of a catalyst, aimed at producing a more consistent and pure product for nanoparticle synthesis. google.com

A significant recent milestone was achieved in 2021 with a study published in Inorganic Chemistry. acs.orgnih.gov This research provided an unprecedentedly detailed look into the molecular structure and composition of iron stearate precursors. Using advanced characterization techniques, the study deciphered the complex polynuclear structures of both Iron(II) and Iron(III) stearates, revealing that the latter is primarily composed of large, seven-iron core clusters. acs.orgnih.gov This work provided a deeper understanding of how the precursor's structure directly influences the formation of nanoparticles, marking a key advancement in the rational design of nanomaterials. acs.org

Table of Mentioned Chemical Compounds

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Chemical Formula |

|---|---|

| Bismuth Oxide | Bi₂O₃ |

| Cellulose Acetate | Varies |

| Cobalt Carboxylates | Varies |

| Cyclohexane | C₆H₁₂ |

| Iron(II) Stearate | Fe(C₁₈H₃₅O₂)₂ |

| Iron(III) Chloride | FeCl₃ |

| Iron(III) Oxide | Fe₂O₃ |

| Iron(III) Stearate | C₅₄H₁₀₅FeO₆ or Fe(C₁₈H₃₅O₂)₃ |

| Manganese Carboxylates | Varies |

| Neodymium Carboxylates | Varies |

| Nickel Carboxylates | Varies |

| Poly(butylene adipate-co-terephthalate) (PBAT) | Varies |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Varies |

| Poly(lactic acid) (PLA) | (C₃H₄O₂)n |

| Polyethylene | (C₂H₄)n |

| Polypropylene | (C₃H₆)n |

| Sodium Hydroxide (B78521) | NaOH |

| Sodium Stearate | C₁₈H₃₅NaO₂ |

| Stearic Acid | C₁₈H₃₆O₂ |

| Thermoplastic Starch (TPS) | Varies |

| Zinc Carboxylates | Varies |

| Zinc Oxide | ZnO |

Properties

Molecular Formula |

C54H108FeO6 |

|---|---|

Molecular Weight |

909.3 g/mol |

IUPAC Name |

iron;octadecanoic acid |

InChI |

InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20); |

InChI Key |

LHGDCRMACPQXQI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Techniques for Stearic Acid Iron Iii Salt

Solution-Phase Precipitation Methods

Precipitation from a solution is the most common approach for producing iron(III) stearate (B1226849). This involves the reaction of precursors in a liquid medium, leading to the formation of the insoluble metal soap, which can then be isolated.

The saponification-metathesis method, also known as double decomposition, is a widely employed two-step process for synthesizing iron(III) stearate. google.comresearchgate.net This route is favored for its potential to produce a high-purity product with a narrow melting point range and an iron content close to the theoretical value. google.com

The first step is saponification, where stearic acid is reacted with an alkali solution, typically sodium hydroxide (B78521), to form a water-soluble soap, sodium stearate. google.com The second step is the metathesis reaction, where a soluble iron(III) salt, such as ferric chloride or ferric sulfate (B86663), is introduced to the sodium stearate solution. researchgate.netresearchgate.net This causes the precipitation of the water-insoluble iron(III) stearate, which can be separated by filtration, followed by washing and drying. google.com

The general chemical equations for this process are:

Saponification: C₁₇H₃₅COOH (Stearic Acid) + NaOH (Sodium Hydroxide) → C₁₇H₃₅COONa (Sodium Stearate) + H₂O

Metathesis: 3C₁₇H₃₅COONa (Sodium Stearate) + FeCl₃ (Ferric Chloride) → Fe(C₁₇H₃₅COO)₃ (Iron(III) Stearate)↓ + 3NaCl

A patented improvement on this method emphasizes careful control of reaction conditions to ensure the complete conversion of stearic acid, yielding a product free of the starting acid. google.com This process can achieve yields in the range of 93.8% to 95.1%. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Saponification Reactants | Stearic Acid, Sodium Hydroxide Solution (0.5%-3%) | google.com |

| Saponification Temperature | 90-95°C | google.com |

| Saponification pH | 9-10 | google.com |

| Metathesis Reactants | Sodium Stearate Solution, Soluble Iron(III) Salt Solution (1%-10%) | google.com |

| Metathesis Temperature | Sodium Stearate solution cooled to 60-80°C; Iron salt solution preheated to 50-70°C | google.com |

| Final Reaction pH | 3-4 | google.com |

| Product Yield | 93.8%-95.1% | google.com |

A more direct synthetic approach involves the reaction of stearic acid with an iron compound, such as an iron oxide or a soluble iron salt, at elevated temperatures. This method offers a more streamlined process by eliminating the intermediate saponification step. One variation involves reacting stearic acid directly with an iron oxide at temperatures between 150–200°C.

However, this pathway presents challenges. Since stearic acid is insoluble in water, and many common iron salts are used as aqueous solutions, creating a homogeneous reaction system often requires the addition of an organic solvent, which can increase production costs. google.com While potentially more efficient in terms of time and labor, the direct reaction method demands rigorous control over process parameters to achieve a desirable product.

Factors Influencing Synthetic Outcomes and Product Heterogeneity

The final characteristics of iron(III) stearate are highly dependent on the precise control of several key reaction parameters. Variations in these factors can lead to products with different stoichiometries, purities, and physical properties.

The stoichiometry of the final product is critically dependent on the oxidation state of the iron precursor and the molar ratios of the reactants. The use of an iron(II) salt, such as ferrous chloride (FeCl₂), will lead to iron(II) stearate (FeSt₂), whereas an iron(III) salt like ferric chloride (FeCl₃) is required for iron(III) stearate (FeSt₃). researchgate.net

Research has shown that the product marketed as "ferric stearate" is frequently not a simple mononuclear compound. epa.gov Instead, it is often a complex mixture. A common species identified is a trinuclear iron(III) stearate cluster with the formula [Fe₃O(St)₆(H₂O)₃]⁺St⁻ (where St⁻ is the stearate anion). epa.gov The formation of such polynuclear clusters highlights the complexity of iron carboxylate chemistry and the challenges in achieving a stoichiometrically pure FeSt₃ compound. Synthesis tests have sometimes yielded products with an over-stoichiometric amount of iron, indicating that the reaction did not proceed to completion to form pure iron(III) stearate. researchgate.net

The solvent system plays a crucial role in the synthesis of iron(III) stearate. In the saponification-metathesis route, the reaction is typically carried out in an aqueous medium, as sodium stearate is soluble in water. google.com However, some procedures incorporate co-solvents. For instance, an ethanol/water mixture has been used as the solvent for the preparation of the trinuclear iron(III) stearate cluster from ferrous sulfate and sodium stearate. epa.gov

In direct reaction pathways, where stearic acid's insolubility in water is a factor, the choice of solvent is critical. google.com To facilitate a homogeneous reaction between stearic acid and a water-soluble iron salt, an organic solvent system is often necessary. google.comgoogle.com The use of different solvent systems can affect reaction rates, yields, and the ease of product purification.

Temperature and pH are critical control parameters in the synthesis of iron(III) stearate, significantly impacting reaction kinetics, product formation, and purity. icm.edu.pl

In the saponification-metathesis method, specific pH and temperature ranges are essential for each step. The initial saponification of stearic acid is conducted at a high temperature (90-95°C) and in an alkaline pH range (9-10) to ensure complete formation of sodium stearate. google.com For the subsequent precipitation step, the temperature is carefully controlled (50-80°C), and the reaction proceeds until the pH of the solution becomes acidic (3-4), signaling the completion of the precipitation. google.com Failure to control these parameters can lead to incomplete reactions and the formation of undesirable byproducts. google.com

For direct reaction methods, elevated temperatures, often in the range of 125-175°C, are required to drive the reaction. google.com Careful control of pH is also noted as a key challenge in this route. The pH of the aqueous phase can influence the hydrolysis of Fe(III) ions, which is a complex process that can lead to the formation of various hydrated iron complexes and oxides, thereby affecting the purity of the final iron stearate product. researchgate.net

| Influencing Factor | Parameter Details | Impact on Synthesis | Reference |

|---|---|---|---|

| Stoichiometry | Iron precursor oxidation state (Fe²⁺ vs. Fe³⁺) | Determines formation of Iron(II) vs. Iron(III) stearate. | |

| Molar ratios of reactants | Affects product purity and can lead to complex structures like [Fe₃O(St)₆(H₂O)₃]⁺St⁻. | epa.gov | |

| Reaction Medium | Aqueous, Ethanol/water, Organic solvents | Affects reactant solubility, reaction homogeneity, and cost. | epa.govgoogle.comgoogle.com |

| pH | Saponification (pH 9-10), Metathesis (final pH 3-4) | Controls the completion of reaction steps and prevents side reactions like hydrolysis of iron ions. | google.comresearchgate.net |

| Temperature | Saponification (90-95°C), Metathesis (50-80°C), Direct Reaction (125-200°C) | Influences reaction rates and can prevent unwanted melting or degradation of the product. | google.comgoogle.com |

Role of Catalysts and Initiators in Synthesis Protocols

In the synthesis of stearic acid iron(III) salt, the term "catalyst" is not always used in the traditional sense of a substance that increases the reaction rate without being consumed. Instead, certain agents are introduced to facilitate the reaction, improve yield, or influence the product's final properties. For instance, in some patented methods for preparing iron stearate, a "catalyzer" is included in the reaction mixture of stearic acid and a soluble iron salt. google.com One patent specifies the use of zinc oxide as a catalyst in a process involving the reaction of a sodium stearate solution with a soluble iron salt solution. google.com Another method mentions treating stearic acid with iron chloride in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.org

The role of these substances can be multifaceted. They may act as pH modifiers, complexing agents, or influence the crystalline structure of the precipitate. For example, the pH of the reaction medium is a critical parameter in the precipitation of metal soaps, and the addition of a basic substance can drive the reaction to completion.

The term "initiator" is less commonly associated with the synthesis of the iron(III) stearate salt itself. Instead, initiators are more relevant in the context of downstream applications of metallic soaps, such as in polymerization reactions where the metallic soap may act as a catalyst or stabilizer. google.com For the synthesis of the salt, the primary reactants—stearic acid (or its salt) and an iron(III) salt—are the key components driving the formation of the product.

Impact of Precursor Purity on Resultant Product Characteristics

The purity of the precursors, namely stearic acid and the iron(III) salt, is a critical factor that significantly influences the characteristics of the final this compound. The presence of impurities can affect the product's color, melting point, solubility, and performance in its intended applications.

A common issue in the widely used saponification-metathesis (double decomposition) method is the presence of unreacted stearic acid in the final product. google.com This can occur if the initial saponification of stearic acid with an alkali (like sodium hydroxide) is incomplete. google.com The residual stearic acid can make the product greasy or waxy and lower its melting point. google.com Furthermore, if the product contains unreacted stearic acid, it can coagulate into lumps, making the subsequent washing and filtration steps more difficult. google.com

Another source of contamination is the byproduct of the double decomposition reaction, such as sodium chloride or sodium sulfate, if not thoroughly washed from the precipitated iron(III) stearate. The presence of these residual salts can be detrimental to the performance of the iron(III) stearate, for example, when it is used as a pro-oxidant additive in plastics. While a very high purity may not be necessary for all applications, the absence of unreacted sodium stearate or stearic acid is often a crucial requirement.

Commercially available "ferric stearate" can sometimes be a mixture of stearic acid and a trinuclear iron cluster, rather than a pure compound. epa.gov The composition of the iron source itself can also introduce variability. The hydrolysis of iron(III) salts can be complex, leading to the formation of various hydrated and polynuclear iron species in solution before they react with the stearate. researchgate.net This can ultimately affect the structure and properties of the resulting iron stearate complex.

Table 1: Impact of Precursor Purity on Iron(III) Stearate Characteristics

| Precursor Impurity | Effect on Final Product | Reference |

| Unreacted Stearic Acid | Lowered melting point, waxy consistency, difficulty in washing and filtration. | google.com |

| Residual Sodium Salts | Can negatively impact performance in specific applications (e.g., as a pro-oxidant). | |

| Complex Iron Hydrolysis Species | Can lead to the formation of polynuclear iron clusters instead of a simple salt, affecting the product's structure. | epa.govresearchgate.net |

| Other Fatty Acids | If industrial-grade stearic acid (often a mix with palmitic acid) is used, the product will be a mixture of iron stearate and iron palmitate. | google.com |

Scale-Up Considerations and Industrial Synthesis Approaches

The industrial production of this compound primarily relies on methods that are cost-effective, efficient, and yield a product with consistent quality. The most common industrial methods are the double decomposition (precipitation) method and the fusion process. google.com

The double decomposition method is often favored for its efficiency. researchgate.net This process typically involves two main steps: the saponification of stearic acid with an alkali (e.g., sodium hydroxide) to form sodium stearate, followed by the precipitation of iron(III) stearate upon the addition of a soluble iron(III) salt solution (e.g., ferric chloride or ferric sulfate). google.comresearchgate.net

Key considerations for scaling up this process include:

Reaction Control: Maintaining the optimal pH and temperature during both the saponification and precipitation stages is crucial for complete reaction and to obtain a product that is easy to filter. google.com

Material Handling: Efficient mixing is essential to ensure complete reaction. Industrial reactors designed for solid-liquid reactions, which can handle viscous materials and facilitate heat transfer, are often employed. offshore-technology.com

Filtration and Washing: The precipitated iron(III) stearate must be thoroughly washed to remove byproducts. The physical form of the precipitate (powdery vs. lumpy) significantly impacts the ease and efficiency of this step. google.com

Drying: The final product is typically dried to a powder. The drying temperature must be carefully controlled to avoid degradation of the product. google.com

The fusion process is another industrial method where stearic acid is directly reacted with an iron oxide or hydroxide at a high temperature, above the melting point of the resulting metallic soap. google.com This method eliminates the need for solvents and subsequent filtration and washing, but the high temperatures require more energy and specialized equipment.

The choice of the iron source (e.g., sulfate vs. nitrate) can also be a factor in large-scale production, impacting both cost and the environmental profile of the process. chemrxiv.org For industrial applications, achieving a high yield (often in the range of 93.8%-95.1% for optimized precipitation methods) and high purity (around 97-98%) is a primary goal. google.com

Table 2: Comparison of Industrial Synthesis Methods for Iron(III) Stearate

| Method | Description | Advantages | Disadvantages | Reference |

| Double Decomposition (Precipitation) | Two-step process: saponification of stearic acid followed by reaction with an iron(III) salt in an aqueous solution. | High efficiency, good purity and yield when optimized, product is a filterable precipitate. | Requires handling of large volumes of water, extensive washing needed, potential for byproduct contamination. | google.comresearchgate.net |

| Fusion Process | Direct reaction of stearic acid with an iron oxide or hydroxide at high temperatures. | Solvent-free, no washing required, produces a molten product. | High energy consumption, requires high-temperature equipment, potential for thermal degradation. | google.com |

Advanced Structural Elucidation and Coordination Chemistry of Stearic Acid Iron Iii Salt

Molecular and Supramolecular Architecture

The molecular and supramolecular architecture of stearic acid iron(III) salt, commonly known as iron(III) stearate (B1226849), is characterized by complex structural features that extend beyond a simple monomeric salt. Investigations have revealed that its structure is dominated by the formation of polynuclear clusters and highly organized lamellar arrangements.

Formation of Polynuclear Iron-Oxo Complexes

Iron(III) stearate does not typically exist as a simple mononuclear species but rather forms complex polynuclear iron-oxo clusters. These clusters are a recurring motif in iron carboxylate chemistry. The formation of these larger structures is influenced by the hydrolysis and condensation of iron(III) ions during synthesis. scispace.comacs.org

Detailed characterization of iron stearate synthesized from iron(III) chloride has revealed a mixture of species, predominantly a heptanuclear complex with the proposed formula [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]⁺, alongside some trinuclear oxo-centered clusters, specifically [Fe₃(μ₃-O)St₆·xH₂O]⁺. scispace.comacs.orgfigshare.com The presence of μ₃-oxo bridges, where a central oxygen atom is bonded to three iron centers, is a key feature of these trinuclear units. doi.orgepa.gov Vibrational spectroscopy has identified bands around 600 cm⁻¹ that are attributed to the asymmetric stretching of the Fe₃O core, confirming the presence of these oxo-centered trimers. doi.org The formation of these larger polynuclear complexes is more pronounced with iron(III) compared to iron(II) due to the higher hydrolysis and condensation rates of the Fe³⁺ ion. scispace.comacs.org

The general structure of these basic iron(III) carboxylates can be represented as [Fe₃O(RCOO)₆L₃]⁺, where L can be a neutral ligand like water. stackexchange.com In the case of iron(III) stearate, the stearate anions (St⁻) and water molecules act as ligands coordinating to the iron centers. epa.gov

| Complex Identified in Iron(III) Stearate | Proposed Formula | Key Structural Feature |

| Heptanuclear Complex | [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]⁺ | A larger, more condensed iron-oxo core. |

| Trinuclear Complex | [Fe₃(μ₃-O)St₆·xH₂O]⁺ | A central μ₃-oxo bridge connecting three iron atoms. scispace.comacs.orgfigshare.comepa.gov |

Lamellar and Layered Structural Arrangements

At the supramolecular level, iron(III) stearate exhibits a well-defined lamellar structure. scispace.com This layered arrangement is a common feature among metal soaps, where planes of the polar metal carboxylate headgroups are separated by the long, nonpolar hydrocarbon tails of the stearate ligands. This organization results in a quasi-two-dimensional system.

The structure consists of distinct planes of the polynuclear iron complexes, which are separated by the long alkyl chains of the stearate ligands. scispace.com These stearate chains typically adopt an all-trans conformation, allowing for efficient packing and the formation of these ordered layers. scispace.comresearchgate.net This highly organized architecture is confirmed by techniques such as X-ray Diffraction (XRD), which shows characteristic peaks corresponding to the long spacing between the layers. The resulting material is a waxy solid, with its physical properties, such as solubility in nonpolar solvents, being heavily influenced by this layered structure.

Carboxylate Coordination Modes (e.g., Bridging, Chelating)

The stearate ligands coordinate to the iron centers within the polynuclear clusters through various modes, primarily bridging and chelating. doi.org In the bridging mode , the carboxylate group spans two different iron centers. researchgate.netresearchgate.net This mode is crucial in the formation and stability of the polynuclear iron-oxo framework. doi.org In the chelating mode , both oxygen atoms of the carboxylate group bind to the same iron atom. researchgate.netresearchgate.net

Studies suggest that iron(III) stearate predominantly features a bridging coordination of the carboxylate groups, which may also involve water molecules in the bridging structure. doi.org The differentiation between these coordination modes is often accomplished by analyzing the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group in infrared spectra. doi.org A mix of bridging and chelating coordinations is often observed, which is consistent with the complex, lamellar structure of the compound. doi.org

Four primary coordination structures are generally proposed for iron(III) carboxylates: ionic, unidentate, bidentate (chelating), and bridging. researchgate.net The prevalence of each configuration depends on various factors, including the synthesis conditions. researchgate.net For iron(III) stearate, the bridging and chelating bidentate modes are considered the most significant in defining its complex polynuclear and supramolecular architecture. doi.orgresearchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Analysis

Vibrational Spectroscopy (FTIR) for Ligand and Coordination Environment Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the formation of iron(III) stearate and analyzing the coordination of the stearate ligand to the iron centers. researchgate.net The key diagnostic region in the FTIR spectrum is where the carboxylate group vibrations appear.

The formation of the salt is confirmed by the disappearance of the characteristic C=O stretching vibration of free stearic acid (around 1700 cm⁻¹) and the appearance of two new bands corresponding to the antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate anion (COO⁻). researchgate.net These bands typically appear around 1580 cm⁻¹ and 1400 cm⁻¹, respectively. researchgate.net The absence of a significant peak at ~1700 cm⁻¹ can indicate that the product is free of unreacted stearic acid. doi.orgresearchgate.net

The frequency separation between the antisymmetric and symmetric stretching bands, Δν = (νₐₛ - νₛ), provides insight into the coordination mode of the carboxylate ligand. doi.orgscispace.com

Bridging and Chelating Modes: For iron(III) stearate, the observed Δν values often correspond to a mixture of bridging and chelating coordination modes. doi.org For instance, a Δν of approximately 94 cm⁻¹ has been associated with bidentate carboxylates, while other values can indicate bridging structures. doi.org

Unidentate Mode: A larger separation between the stretching frequencies (Δν from 200 to 300 cm⁻¹) is generally indicative of a monodentate (or unidentate) coordination, where only one oxygen atom of the carboxylate group is bound to the metal center. 911metallurgist.com

FTIR can also detect the presence of the Fe₃O core in polynuclear complexes through characteristic vibrations around 600 cm⁻¹. doi.org Furthermore, analysis of the CH₂ stretching bands can provide information about the orientation and packing of the hydrocarbon chains within the lamellar structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Significance |

| C=O Stretch (Stearic Acid) | ~1700 | Disappears upon salt formation, indicating consumption of the carboxylic acid. researchgate.net |

| COO⁻ Antisymmetric Stretch (νₐₛ) | ~1580 | Appears upon salt formation; used to determine coordination mode. researchgate.net |

| COO⁻ Symmetric Stretch (νₛ) | ~1400 | Appears upon salt formation; used to determine coordination mode. researchgate.net |

| Fe₃O Asymmetric Stretch | ~600 | Indicates the presence of a trinuclear μ₃-oxo core. doi.org |

X-ray Diffraction (XRD) for Crystalline Phase and Structure Determination

X-ray diffraction (XRD) is essential for determining the crystalline phase and elucidating the long-range order in solid iron(III) stearate. The technique confirms the lamellar structure characteristic of metal soaps. XRD patterns of metal stearates typically show a series of intense, sharp peaks at low diffraction angles (low 2θ values). researchgate.netcambridge.org These peaks correspond to the different orders of diffraction from the planes of the metal-carboxylate headgroups and represent the long d-spacing between these layers. cambridge.org

The position of these low-angle peaks can be used to calculate the interlayer spacing, providing direct evidence for the layered arrangement of the polynuclear iron units and the intercalated stearate chains. The presence of multiple, well-defined diffraction peaks indicates a high degree of crystalline order within the material. up.ac.za

While providing detailed information on the lamellar spacing, XRD patterns of metal stearates can be complex. The patterns can be influenced by the presence of different crystalline phases, impurities such as unreacted stearic acid, or variations in hydration. cambridge.org For example, comparisons of XRD data for different metal stearates, like zinc stearate and zinc palmitate, show that the peak positions shift to lower angles as the alkyl chain length increases, consistent with a larger interlayer spacing. researchgate.net

Mössbauer Spectroscopy for Iron Oxidation States and Local Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei, making it invaluable for characterizing iron(III) stearate. wikipedia.org The technique provides critical information about the oxidation state, spin state, and coordination geometry of the iron centers within the compound. wikipedia.orgnih.gov

The key parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and magnetic hyperfine splitting. wikipedia.orgijfmr.com For iron(III) stearate, the iron is in the +3 oxidation state (a 3d⁵ configuration). In a typical high-spin configuration, as expected for carboxylate ligands, the five d-electrons are unpaired.

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and is directly related to the oxidation state. ijfmr.com High-spin iron(III) compounds typically exhibit isomer shifts in a characteristic range, distinguishing them clearly from high-spin iron(II) compounds. nih.gov

Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. ijfmr.com A non-zero ΔEQ in iron(III) stearate indicates a distortion from a perfect cubic symmetry around the iron atom, providing insight into the coordination environment. ijfmr.com The high-spin Fe(III) ion has a spherically symmetric charge distribution, so any observed quadrupole splitting is due to asymmetries in the surrounding ligand field.

Magnetic Hyperfine Splitting: At sufficiently low temperatures, paramagnetic compounds like iron(III) stearate can exhibit magnetic ordering, resulting in the splitting of the Mössbauer spectrum into a six-line pattern. This provides information on the magnetic properties of the material.

The analysis of these parameters confirms the presence of Fe(III) and can reveal if multiple, distinct iron environments exist within the sample, or if trace amounts of iron(II) are present as impurities. nih.govifpan.edu.pl

| Mössbauer Parameter | Typical Value Range for High-Spin Fe(III) | Information Derived |

|---|---|---|

| Isomer Shift (δ) | +0.2 to +0.5 mm/s (relative to iron foil) | Confirms Fe(III) oxidation state |

| Quadrupole Splitting (ΔEQ) | Variable (often > 0 mm/s) | Indicates distortion from cubic symmetry; provides insight into local coordination environment |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study materials with unpaired electrons. wikipedia.org As the iron(III) ion in this compound is a paramagnetic species (high-spin d⁵, S=5/2), EPR is a powerful tool for its characterization. nih.govnih.gov

The EPR spectrum of high-spin Fe(III) is characterized by its g-factor values. nih.gov In a perfectly octahedral or tetrahedral environment, a single isotropic signal would be expected. However, in lower symmetry environments, which are common for complexes like iron(III) stearate, anisotropic spectra with multiple g-values are observed. ethz.ch

The spectrum's features provide detailed information about the electronic structure and the symmetry of the ligand field around the Fe(III) ion. For instance, the presence of a strong signal at g ≈ 4.3 is characteristic of high-spin Fe(III) in a "rhombic" or highly distorted environment. Another signal often observed for less distorted or axially symmetric systems appears at g ≈ 2.0. nih.gov The precise g-values and the lineshape of the EPR spectrum serve as a fingerprint for the specific coordination environment of the paramagnetic iron center. ethz.ch

Mass Spectrometry (e.g., MALDI-TOF) for Complex Identification

Mass spectrometry is a crucial analytical technique for determining the molecular weight and structure of compounds. For large, non-volatile, and thermally sensitive molecules like metal-organic complexes, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful.

In the context of this compound, which can form large polynuclear clusters, MALDI-TOF can be used to identify these complex structures. researchgate.netepa.gov The technique involves embedding the sample in a matrix that absorbs laser energy, allowing the analyte to be desorbed and ionized gently, minimizing fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured by their time of flight to a detector.

This method can provide direct evidence for the existence of specific oligomeric or cluster species, such as the trinuclear oxo-centered complex [Fe₃O(St)₆(H₂O)₃]⁺ (where St = stearate), which has been identified as a common structural motif for iron(III) carboxylates. epa.gov By analyzing the m/z values of the peaks in the mass spectrum, researchers can confirm the molecular formula and composition of these elaborate supramolecular structures.

Microscopic Techniques (SEM, TEM, EDS) for Morphology and Elemental Distribution

Microscopic techniques are essential for characterizing the physical form, structure, and elemental composition of iron(III) stearate at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of the bulk material. mdpi.com It can reveal whether the compound exists as an amorphous powder, crystalline particles, or an ordered film, providing information on particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the visualization of the internal structure and shape of individual nanoparticles. mdpi.com Studies have used TEM to confirm the formation of specific nanostructures, such as nanoplates or nanocubes, depending on the synthesis precursors. researchgate.net Advanced techniques like 3D TEM tomography can provide even more detailed structural information. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS is an analytical technique used for elemental analysis. mdpi.com An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. mdpi.com EDS detectors measure the energy of these X-rays to identify the elements present and their relative abundance. This is used to create elemental maps, confirming the distribution of iron, oxygen, and carbon throughout the sample and to detect the presence of any elemental impurities, such as sodium or chlorine from the synthesis process. researchgate.net

| Technique | Primary Information Obtained | Example Application for Iron(III) Stearate |

|---|---|---|

| SEM | Surface morphology, particle size, and shape | Imaging the overall structure of the synthesized powder |

| TEM | Internal structure, crystallite shape, and size at the nanoscale | Confirming the formation of nanoplates or nanocubes researchgate.net |

| EDS | Elemental composition and distribution | Mapping Fe, C, and O; identifying Na or Cl impurities researchgate.net |

Hydrolysis and Condensation Phenomena in Iron(III) Carboxylate Systems

The chemistry of iron(III) carboxylates, including stearate, is significantly influenced by the presence of water. Iron(III) ions have a strong tendency to undergo hydrolysis in aqueous or moist environments. researchgate.net This process involves the coordination of water molecules to the iron center, followed by deprotonation to form hydroxo (Fe-OH) species. acs.orgnih.gov

These initial hydrolysis products are highly reactive and can undergo subsequent condensation reactions, where two iron centers become linked by eliminating a water molecule. This results in the formation of µ-hydroxo (Fe-(OH)-Fe) or µ-oxo (Fe-O-Fe) bridges. researchgate.net

This step-wise hydrolysis and condensation process leads to the formation of progressively larger polynuclear species. researchgate.net In iron(III) carboxylate systems, this phenomenon commonly results in the self-assembly of stable, oxo-centered trinuclear clusters. A well-characterized example is the [Fe₃(µ₃-O)(O₂CR)₆L₃]⁺ core (where R is the alkyl chain of the carboxylate and L is a neutral ligand like water). epa.gov For iron(III) stearate, this structure takes the form of [Fe₃O(stearate)₆(H₂O)₃]⁺, which represents a thermodynamically favored arrangement. epa.gov The long stearate chains then radiate outwards from this inorganic core. Understanding these fundamental hydrolysis and condensation pathways is crucial for explaining the structure and properties of commercially available and synthesized iron(III) stearate. epa.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅₄H₁₀₅FeO₆ |

| Iron(III) Hydroxide (B78521) | Fe(OH)₃ |

| Goethite | α-FeO(OH) |

| Hematite | α-Fe₂O₃ |

| Sodium Stearate | C₁₈H₃₅NaO₂ |

Thermal Decomposition, Pyrolysis, and Degradation Kinetics of Stearic Acid Iron Iii Salt

Thermal Behavior and Associated Phase Transitions

The thermal behavior of stearic acid iron(III) salt is characterized by several phase transitions upon heating. Differential Scanning Calorimetry (DSC) analysis reveals a series of endothermic events, indicating melting and other phase changes. Commercial iron(III) stearate (B1226849) often contains residual stearic acid, which can complicate the interpretation of thermal data. The gradual disappearance of thermal bands between 65°C and 80°C can signify the consumption of this unreacted stearic acid during analysis. researchgate.net

Studies have identified a group of endothermic peaks in the temperature range of 80°C to 150°C. researchgate.netresearchgate.net A melting point for iron(III) stearate has been reported at approximately 84°C. wikipedia.org Like other metal soaps, iron(III) stearate can exhibit complex phase behavior, including the formation of mesophases or rotator phases before complete melting. up.ac.za The structure of the compound, which often exists as a polynuclear iron cluster, also influences its thermal transitions. epa.gov

| Temperature Range (°C) | Observed Event | Method of Observation | Reference |

|---|---|---|---|

| 65 - 80 | Disappearance of peaks related to unreacted stearic acid | DSC | researchgate.net |

| ~84 | Melting Point | Various | wikipedia.org |

| 80 - 150 | Group of endothermic peaks (melting, phase transitions) | DSC | researchgate.netresearchgate.net |

Multi-Stage Pyrolysis Pathways and Decomposition Products

The pyrolysis of this compound proceeds through multiple stages, involving the breakdown of both the carboxylate head and the long hydrocarbon tail. While specific pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies on iron(III) stearate are not extensively detailed in the literature, the general decomposition pathway for metal carboxylates can be described.

The initial step is typically decarboxylation, where the carboxylate group breaks down, releasing carbon dioxide. This is followed by the fragmentation of the long stearate hydrocarbon chains. This process generates a complex mixture of smaller, more volatile organic molecules, such as alkanes, alkenes, and ketones. The final solid residue consists of iron-containing compounds, primarily iron oxides. The precise composition of the volatile products can be identified using techniques like Py-GC-MS, which separates the fragments chromatographically and identifies them by their mass-to-charge ratio. unipi.itresearchgate.net

Degradation Kinetics and Activation Energy Determination

The kinetics of thermal degradation are critical for controlling the synthesis of nanoparticles from iron(III) stearate precursors. The decomposition rate influences the generation of monomers, which in turn affects the nucleation and growth steps of the resulting particles. researchgate.net For instance, the decomposition kinetics of iron(II) stearate differ from those of iron(III) stearate, with the former decomposing at lower temperatures, which tends to favor nucleation over growth, leading to smaller nanoparticles. nih.gov

Formation of Iron-Containing Solid Residues (e.g., Iron Oxides, Magnetite)

The thermal decomposition of this compound is a widely used method for synthesizing iron oxide nanoparticles with controlled shapes and compositions. researchgate.netnih.gov The final solid residue is typically a form of iron oxide, with the specific phase and morphology depending heavily on the reaction conditions and the nature of the precursor.

Research has shown that the initial phase formed is often wüstite (Fe₁₋ₓO), which is subsequently oxidized to more stable forms like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). nih.govresearchgate.net The use of a dehydrated iron(III) stearate precursor is crucial for obtaining well-defined nanocubes, which often present a core-shell structure of wüstite and magnetite (Fe₁₋ₓO@Fe₃₋ₓO₄). researchgate.netnih.govresearchgate.net The choice of precursor and the presence of surfactants or co-ligands play a major role in determining the final product morphology.

| Precursor | Key Condition | Primary Solid Product | Morphology | Reference |

|---|---|---|---|---|

| Iron(III) Stearate (FeSt₃) | Dehydrated, with sodium oleate (B1233923)/oleic acid | Fe₁₋ₓO@Fe₃₋ₓO₄ (Wüstite@Magnetite) | Nanocubes | researchgate.netnih.gov |

| Iron(II) Stearate (FeSt₂) | Dehydrated, with sodium oleate/oleic acid | Iron Oxide | Nanoplates or rounded cubes | nih.gov |

| Iron(III) Stearate (FeSt₃) | Hydrated | Iron Oxide | Less defined, heterogeneous shapes | researchgate.net |

Mechanistic Insights into Thermal Decomposition Processes

Recent studies have provided significant insights into the complex mechanisms governing the thermal decomposition of iron stearate, moving beyond simple nucleation and growth models.

The decomposition process is initiated by the cleavage of the iron-carboxylate bond. This involves the loss of stearate chains from the iron center. researchgate.net A proposed mechanism involves the catalytic departure of stearate chains from the polynuclear iron complex that constitutes the precursor. acs.orgfigshare.com Concurrently with the loss of the organic ligands, a reduction of the iron core occurs, with Fe(III) being reduced to Fe(II). researchgate.net This reduction is a critical step preceding the formation of the iron oxide nucleus.

Instead of a classical homogeneous nucleation process occurring freely within the solvent, the thermal decomposition of iron stearate follows a unique, confinement-driven mechanism. researchgate.net This process can be broken down into distinct steps:

Melting and Coalescence : Upon heating, the solid iron stearate particles melt and merge, forming liquid, droplet-like structures that act as self-contained "nanoreactors."

Crystalline Phase Formation : Within these nanoreactors, a previously unobserved crystalline phase of iron stearate forms in the nucleation temperature range. This step occurs simultaneously with the stearate chain loss and the Fe(III) to Fe(II) reduction.

Nucleation and Ejection : Iron oxide nuclei form inside these confining nanoreactors. Once formed, these nuclei are then expelled from the nanoreactor into the surrounding solvent, where they can subsequently grow. researchgate.net

This nanoreactor model provides a more accurate picture of the nucleation event, explaining how controlled synthesis of nanoparticles can be achieved by manipulating the precursor's initial state and the heating process. researchgate.net

Mechanistic Studies of Chemical Reactivity and Catalytic Activity of Stearic Acid Iron Iii Salt

Heterogeneous Catalysis in Organic Transformations

Stearic acid iron(III) salt, also known as iron(III) stearate (B1226849), demonstrates notable catalytic activity in a variety of organic transformations. Its utility stems from the properties of the iron(III) center, which can act as a Lewis acid and facilitate electron transfer processes. The long stearate chains provide solubility in organic media, allowing it to function as a homogeneous catalyst that can be converted in situ into heterogeneous catalytic species.

The catalytic action of iron(III) carboxylates, such as iron(III) stearate, is rooted in the versatile nature of the iron cation. Iron can exist in multiple oxidation states, most commonly +2 and +3, and this ability to cycle between them is fundamental to its catalytic prowess in both oxidation and reduction reactions nih.gov. In its +3 oxidation state, the iron center is a Lewis acid, meaning it can accept an electron pair from a substrate nih.govnih.gov. This interaction polarizes and activates the substrate, making it more susceptible to nucleophilic attack.

Iron(III) stearate has been investigated as an oil-soluble catalyst for enhancing heavy oil recovery and upgrading through processes like in-situ combustion (ISC). The good solubility of metal stearates in oil facilitates their efficient distribution throughout an oil reservoir researchgate.net. In the context of ISC, which involves injecting air into a reservoir to ignite a portion of the oil and generate heat, catalysts are employed to improve the efficiency of the combustion process.

The catalytic effect of iron(III) stearate in these applications is often attributed to its thermal decomposition to form iron oxide nanoparticles in situ researchgate.netresearchgate.net. These nanoparticles then act as heterogeneous catalysts. Studies have shown that the addition of iron-based catalysts can lead to a significant reduction in the activation energy of heavy oil, making the combustion reactions more intense drpress.org. The presence of these catalysts can also enhance the entire ISC process by creating multiple active sites on the reservoir rock drpress.org.

However, the catalytic effectiveness of iron(III) stearate in the oxidation of heavy oil has been noted in some studies to be insignificant when compared to other metal stearates, such as copper(II) stearate researchgate.net. Despite this, the low cost and widespread availability of iron compounds continue to make them attractive candidates for these applications researchgate.net. The mechanism of pyrolysis and oxidation of iron(III) stearate is a key area of research to fully understand its catalytic role in both in-situ upgrading and combustion of heavy oil researchgate.netresearchgate.net.

Below is a table summarizing the impact of different metal stearates on the low-temperature combustion (LTC) of crude oil.

| Catalyst | Onset Temperature (°C) | Peak Temperature (°C) |

| None | 278 | 287 |

| Copper Stearate | 227 | 237 |

| Iron Stearate | Lower than no catalyst, but higher than copper stearate | Lower than no catalyst, but higher than copper stearate |

| Cobalt Stearate | Lower than no catalyst, but higher than iron stearate | Lower than no catalyst, but higher than iron stearate |

| Nickel Stearate | Lower than no catalyst, but higher than cobalt stearate | Lower than no catalyst, but higher than cobalt stearate |

Note: The table illustrates the comparative catalytic effect, with copper stearate showing the most significant reduction in onset and peak combustion temperatures.

The selective hydrogenation of fatty acids and their esters to produce fatty alcohols is an important industrial process, as fatty alcohols are key ingredients in the production of detergents and surfactants. While various catalysts have been developed for this transformation, there is growing interest in using earth-abundant metals like iron.

Research has demonstrated the potential of iron-based catalysts in the hydrogenation of stearic acid and its derivatives to stearyl alcohol. One study reported the use of a heterogeneous iron catalyst for the selective hydrogenation of stearic acid to stearyl alcohol researchgate.net. This process is economically and environmentally attractive due to the high abundance and low cost of iron compared to other non-noble metals like cobalt and nickel researchgate.net. In that particular study, the iron catalyst was prepared by pyrolyzing an iron precursor onto an alumina support, creating an active Fe3C phase researchgate.net.

Another relevant study investigated the selective hydrogenation of ethyl stearate to stearyl alcohol using a bimetallic Cu/Fe catalyst mdpi.com. The synergy between copper and iron was found to be crucial for the catalytic activity. These findings highlight the potential of iron-containing catalytic systems in the selective hydrogenation of long-chain fatty acids and their esters.

The table below presents data from a study on the heterogeneous iron-catalyzed hydrogenation of stearic acid.

| Reaction Time (hours) | Stearic Acid Conversion (%) | Stearyl Alcohol Yield (%) | Octadecane Yield (%) |

| 0.5 | >99 | 88.6 | Trace |

| 4 | >99 | Low | 90 |

Note: This data indicates a rapid conversion of stearic acid to stearyl alcohol, which is subsequently hydrogenated to octadecane over a longer reaction time.

Pro-Oxidant Activity and Oxidation Catalysis

In addition to its role in hydrogenation, iron(III) stearate can act as a pro-oxidant, catalyzing oxidation reactions. This activity is primarily due to the ability of the iron(III) ion to participate in redox cycling and facilitate the formation of reactive radical species.

Iron(III) compounds are known to catalyze the decomposition of hydroperoxides. A study on the iron(III) and copper(II) catalyzed transformations of fatty acid hydroperoxides demonstrated that iron(III) chloride converts methyl (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoate and methyl (9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoate into various oxygenated products like epoxy alcohols and chloroepoxides rsc.org. This reactivity highlights the ability of the iron(III) center to interact with the hydroperoxide group and initiate further chemical transformations. While this study used iron(III) chloride, the fundamental reactivity of the iron(III) ion is applicable to iron(III) stearate, which can also serve as a source of catalytically active iron(III) species. The decomposition of alkyl hydroperoxides is a key step in many oxidation processes, and the ability of iron(III) stearate to catalyze this reaction underscores its pro-oxidant nature.

The pro-oxidant activity of iron compounds is closely linked to their ability to generate reactive radical species. Iron can catalyze the formation of highly reactive oxygen species (ROS) through Fenton and Haber-Weiss-type reactions rsc.org. In the Fenton reaction, iron(II) reacts with hydrogen peroxide to produce a hydroxyl radical (•OH) and a hydroxide (B78521) ion. The resulting iron(III) can then be reduced back to iron(II) by a superoxide radical (O2•−) in the Haber-Weiss reaction, thus completing a catalytic cycle.

While these reactions are typically described with iron ions in aqueous solution, the surfaces of iron oxide nanoparticles, which can be formed from the decomposition of iron(III) stearate, are also capable of catalytically generating ROS rsc.org. Furthermore, iron(III) complexes can be used to promote the formation of radicals through other mechanisms. For instance, recent research has explored Fe(III)-based metalloradical catalysis, where the open-shell iron(III) complex itself acts as a one-electron catalyst to generate metal-stabilized organic radicals as key intermediates researchgate.net. These radical intermediates can then participate in a variety of stereoselective transformations researchgate.net. The ability of iron(III) stearate to serve as a precursor to catalytically active iron species that can generate radicals makes it a versatile compound in the field of oxidation catalysis.

Reaction Mechanisms and Intermediates in the Catalytic Activity of this compound

The catalytic efficacy of this compound, particularly in thermal decomposition and oxidation processes, is governed by complex reaction mechanisms and the formation of specific intermediates. Understanding these pathways and identifying the true catalytic species are crucial for optimizing its application in various fields, from materials science to the upgrading of heavy oils.

Investigation of Reaction Pathways through Kinetic Studies

Kinetic analyses of the thermal degradation of this compound have provided significant insights into its reaction pathways. The pyrolysis and oxidation of this compound are not single-step events but rather a sequence of reactions, each with distinct kinetic parameters.

Studies employing thermogravimetric analysis (TGA) have shown that the decomposition of iron(III) stearate begins at approximately 200°C. The initial step involves the reduction of iron(III) to iron(II), forming ferrous stearate. As the temperature increases to a range of 200°C to 300°C, a complex set of simultaneous reactions occurs: the continued conversion of iron(III) stearate to iron(II) stearate, and the decomposition of both iron(III) and iron(II) stearates to form iron oxides, such as magnetite (Fe₃O₄) researchgate.net.

Upon further heating to between 300°C and 350°C, the complete decomposition of the remaining iron stearates leads to the formation of iron(II) oxide (FeO). The final solid-state product at temperatures up to 500°C is typically Fe₃O₄, resulting from the oxidation of FeO researchgate.net.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound This table summarizes the findings from kinetic studies on the thermal decomposition of iron(III) stearate, highlighting the multi-stage nature of the reaction.

| Decomposition Stage | Temperature Range (°C) | Key Processes | Activation Energy (Ea) Range (kJ/mol) |

| Initial Decomposition | 200 - 300 | Fe(III) Stearate → Fe(II) Stearate | 110 - 250 researchgate.net |

| Intermediate Decomposition | 200 - 300 | Fe(II) Stearate → Fe₃O₄ | 110 - 250 researchgate.net |

| Fe(III) Stearate → Fe₃O₄ | |||

| Final Decomposition | 300 - 350 | Complete decomposition to FeO | 110 - 250 researchgate.net |

| Oxidation | up to 500 | FeO → Fe₃O₄ | 110 - 250 researchgate.net |

Identification and Characterization of Active Catalytic Species

Detailed characterization studies have revealed that what is commercially sold or synthetically prepared as "this compound" is rarely a simple mononuclear compound. Instead, it is often a complex mixture whose primary components are the true active species or their immediate precursors capes.gov.br.

Spectroscopic and analytical investigations have identified that a common and significant component is a trinuclear iron(III) stearate cluster. capes.gov.br This species is described as a μ₃-oxo-bridged trinuclear complex, where three iron atoms are centered around a single oxygen atom. semanticscholar.orgresearchgate.net A specific formula identified for this cluster is [Fe₃O(St)₆(H₂O)₃]⁺St⁻ (where St⁻ is the stearate anion, C₁₇H₃₅CO₂⁻) capes.gov.br. This trinuclear structure is considered a key intermediate and precursor in catalytic processes. Commercial "ferric stearate" has been shown to be a mixture of free stearic acid and a compound similar to this iron trimer capes.gov.br.

Further research into the structure of iron stearates has uncovered even larger polynuclear complexes, particularly when synthesized from iron(III) chloride precursors. These preparations can yield mixtures containing not only the Fe₃O cluster but also larger polycations such as [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St acs.org. The formation of these larger clusters is attributed to the higher rates of hydrolysis and condensation in the iron(III) solution during synthesis acs.org.

These polynuclear iron complexes are the precursors to catalytically active species in thermal decomposition reactions, such as those used for synthesizing iron oxide nanoparticles. The proposed mechanism involves the condensation of these polycation clusters, which is initiated by the catalytic departure of stearate chains researchgate.netacs.org. This process can also involve the simultaneous reduction of Fe(III) to Fe(II) and decarboxylation events, leading to the nucleation and growth of iron oxide nanoparticles researchgate.net. Therefore, the catalytic activity originates not from a simple iron salt but from these complex, well-defined polynuclear structures.

Table 2: Identified Polynuclear Iron Stearate Species and Their Characterization This table details the complex polynuclear species identified as the active components or precursors in this compound preparations.

| Identified Species | Formula | Key Structural Features | Role in Catalysis |

| Trinuclear Iron(III) Stearate Cluster | [Fe₃O(St)₆(H₂O)₃]⁺St⁻ | μ₃-oxo bridged trinuclear iron core capes.gov.brsemanticscholar.org | Primary component and active precursor in commercial "ferric stearate" capes.gov.br. |

| Heptanuclear Iron(III) Stearate Cluster | [Fe₇(μ₃-O(H))₆(μ₂-OH)ₓSt₁₂₋₂ₓ]St | Larger polynuclear oxo/hydroxo-bridged iron core acs.org. | Formed from Fe(III) precursors; acts as a precursor for nanoparticle synthesis via condensation acs.org. |

Applications of Stearic Acid Iron Iii Salt in Advanced Materials Science and Industrial Processes

Precursor in Nanomaterials Synthesis

The thermal decomposition of iron carboxylates, such as iron(III) stearate (B1226849), is a well-established and versatile method for producing iron oxide nanoparticles (IONPs) with a high degree of control over their physical and chemical properties. In this process, the iron stearate is heated in a high-boiling point organic solvent in the presence of stabilizing surfactants. The precursor decomposes at elevated temperatures, leading to the nucleation and subsequent growth of IONPs. This method is favored for its ability to yield nanoparticles that are monodisperse and highly crystalline.

Controlled Synthesis of Iron Oxide Nanoparticles (IONPs)

Iron(III) stearate serves as a key iron source in the controlled synthesis of IONPs. The thermal decomposition method allows for a clear separation between the nucleation and growth stages of particle formation, which is essential for producing nanoparticles of uniform size. nih.gov The structure of the iron stearate precursor itself, specifically whether it contains two or three stearate chains, has been shown to be a decisive factor in the resulting nanoparticle morphology. nih.gov Syntheses utilizing these precursors can produce IONPs in a tunable size range, typically from 4 to 25 nm, with low size dispersity. nih.govnih.gov The resulting IONPs, often magnetite or maghemite, exhibit superparamagnetic properties when their size is below a critical threshold (approximately 20 nm), making them suitable for a variety of specialized applications. nih.gov

Influence on Nanoparticle Size, Shape, and Morphology Control

The use of iron(III) stearate as a precursor provides significant control over the final size, shape, and morphology of the synthesized IONPs. By carefully manipulating the reaction conditions, researchers can produce a variety of shapes, including spheres, cubes, and plates. nih.gov For example, iron stearates with three stearate chains (FeSt₃) tend to produce nanocubes, while those with two chains (FeSt₂) preferentially form nanoplates under specific surfactant conditions. nih.gov The hydration level of the iron stearate precursor is also critical; dehydrated precursors are necessary to obtain well-defined nanocubes with straight faces. nih.gov This level of control is crucial as the shape of the nanoparticle has a profound effect on its magnetic and catalytic properties. nih.gov

Impact of Synthesis Parameters (e.g., Surfactants, Heating Rate) on Nanoparticle Properties

Several synthesis parameters critically influence the properties of IONPs derived from iron(III) stearate.

Surfactants: The type and ratio of surfactants are paramount for shape control. While using oleic acid alone typically yields spherical nanoparticles, the addition of sodium oleate (B1233923) can trigger the formation of faceted shapes like cubes. nih.gov A specific ratio of sodium oleate to oleic acid (e.g., 1:1 for nanocubes from FeSt₃ and 4:1 for nanoplates from FeSt₂) is often required to direct the growth towards a particular morphology. nih.gov This is attributed to the selective adsorption of the surfactant molecules onto specific crystallographic faces of the growing nanoparticle, which inhibits growth in that direction.

Heating Rate: The rate at which the reaction mixture is heated significantly affects the nucleation and growth kinetics, thereby influencing the final particle size. A rapid heating rate can lead to a more pronounced nucleation event, resulting in the formation of smaller nanoparticles. researchgate.net Conversely, a slower heating rate allows for more controlled growth, which can be manipulated to produce larger particles. researchgate.netrsc.org Studies have demonstrated that by simply controlling the heating rate, monodisperse nanoparticles ranging from 6.3 nm to 27 nm can be synthesized. researchgate.net

The interplay of these parameters allows for the fine-tuning of nanoparticle characteristics. The following table summarizes research findings on the effect of different synthesis parameters when using iron stearate precursors.

| Precursor | Key Surfactants | Surfactant Ratio (NaOl:OA) | Primary Outcome (Shape) | Reference |

|---|---|---|---|---|

| Dehydrated Iron Stearate (3 chains) | Sodium Oleate (NaOl), Oleic Acid (OA) | 1:1 | Nanocubes | nih.gov |

| Dehydrated Iron Stearate (2 chains) | Sodium Oleate (NaOl), Oleic Acid (OA) | 4:1 | Nanoplates | nih.gov |

| Iron Stearate | Oleic Acid (OA) only | N/A | Spherical Nanoparticles | nih.gov |

Role of Precursor Purity in Nanoparticle Formation

The purity of the iron(III) stearate precursor is a critical, though sometimes overlooked, parameter that has a striking effect on the reproducibility of the synthesis and the final morphology of the IONPs. Research has shown that syntheses using commercially available iron stearate can result in uniformly monodisperse triangular or cubic nanoparticles, whereas precursors synthesized and purified in a laboratory setting typically yield spherical nanoparticles under the same conditions. researchgate.net

Analysis of commercial-grade precursors often reveals the presence of impurities such as sodium stearate and/or sodium chloride (NaCl). researchgate.net These impurities can act as shape-directing agents by selectively adsorbing onto the growing nanoparticle surfaces, similar to the deliberate addition of surfactants like sodium oleate. This highlights the importance of characterizing precursor purity to understand and control nanoparticle growth mechanisms, as impurities can bias the final product, leading to unexpected shapes and sizes. researchgate.net

Polymer Additives and Modifiers

Beyond nanomaterials, iron(III) stearate is incorporated into polymers as an additive to alter their material properties, most notably their degradation characteristics.

Oxo-Biodegradation Agents for Polyolefinic Plastics (e.g., Polyethylene (B3416737), Polypropylene)

Iron(III) stearate is one of the most prominent pro-oxidant additives used to accelerate the degradation of polyolefinic plastics like polyethylene (PE) and polypropylene (B1209903) (PP). fz-juelich.deresearchgate.net These plastics are notoriously persistent in the environment due to their stable, non-polar polymer chains. The incorporation of a transition metal salt like iron(III) stearate introduces a catalyst that promotes oxo-degradation, a two-step process involving initial abiotic oxidation followed by biotic degradation. researchgate.netresearchgate.net

The iron(III) stearate initiates and accelerates the photo-oxidative (triggered by UV light) and thermo-oxidative (triggered by heat) degradation of the polymer. researchgate.netmdpi.comresearchgate.net This process involves the generation of free radicals, which leads to chain scission of the long polymer molecules. mdpi.com As the polymer chains are broken down into smaller, oxygen-containing fragments (such as carboxylic acids, ketones, and alcohols), the material becomes brittle and loses its mechanical integrity. mdpi.com These smaller, more hydrophilic molecules are then more accessible to microbial attack, facilitating the subsequent biodegradation phase. mdpi.com

The effectiveness of iron(III) stearate as a pro-degradant is concentration-dependent. Studies on linear low-density polyethylene (LLDPE) show that the rate of degradation, as measured by the formation of carbonyl groups and the reduction in molecular weight, increases with higher concentrations of iron stearate. mdpi.com The following table presents data on the mechanical properties of polypropylene blended with iron(III) stearate, demonstrating its effect as a pro-degradant.

| Material Composition | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| Pure Polypropylene (PP) | 31.2 | 11.5 | researchgate.net |

| PP + 0.1% Iron Stearate | 30.1 | 10.9 | researchgate.net |

| PP + 0.3% Iron Stearate | 28.5 | 10.1 | researchgate.net |

| PP + 0.5% Iron Stearate | 27.9 | 9.6 | researchgate.net |

| PP + 0.9% Iron Stearate | 26.8 | 8.9 | researchgate.net |

Influence on Polymer Degradation Kinetics and Mechanisms

Stearic acid iron(III) salt, also known as ferric stearate, is a well-documented pro-oxidant additive used to accelerate the degradation of various polymers, particularly polyolefins like polyethylene (PE) and polypropylene (PP). Its primary function is to initiate and hasten the photo-oxidative and thermo-oxidative degradation processes, which are the main pathways for the environmental breakdown of these materials. mdpi.comresearchgate.net

The mechanism of action for iron(III) stearate involves its participation in the initiation and propagation steps of the radical chain reactions that define polymer oxidation. Transition metal ions, such as Fe(III), can catalyze the decomposition of hydroperoxides (POOH), which are key intermediates in the oxidation process, into highly reactive radicals. This catalytic cycle significantly increases the rate of polymer chain scission and the formation of functional groups. mdpi.com

Key Mechanistic Steps:

Initiation: Iron(III) stearate can accelerate the generation of initial polymer radicals (P•) under the influence of heat or UV light.

Catalytic Decomposition of Hydroperoxides: The Fe(III) ions participate in redox cycles that break down hydroperoxides, which are unstable byproducts of oxidation. This process generates new radicals that propagate the degradation chain reaction. mdpi.com

Chain Scission and Cross-linking: The proliferation of radicals leads to both chain scission, which reduces the polymer's molecular weight, and cross-linking, which can alter its physical properties.

Formation of Oxygenated Groups: The degradation process results in the incorporation of oxygen-containing functional groups, such as carbonyls (C=O) and hydroxyls (-OH), into the polymer backbone. The concentration of these groups, often measured by the Carbonyl Index (CI), is a direct indicator of the extent of degradation.

Research has shown that while iron stearate is an effective pro-oxidant, its efficiency can differ based on the degradation conditions. It is considered a particularly potent photo-oxidant, meaning its degradation-accelerating effects are most pronounced in the presence of UV light. mdpi.comresearchgate.net In contrast, stearates of other transition metals like cobalt and manganese are reported to be highly effective in promoting both thermo-oxidative and photo-oxidative degradation. researchgate.net

The incorporation of iron(III) stearate leads to measurable changes in the physical and mechanical properties of the polymer over time. These changes are indicative of the degradation of the polymer matrix.

| Property | Observed Effect | Mechanism/Reason | References |

|---|---|---|---|

| Molecular Weight | Significant decrease | Domination of chain scission reactions over cross-linking, breaking down the long polymer chains. | mdpi.com |

| Tensile Strength | Decreases | Reduction in molecular weight and introduction of defects in the polymer structure weaken the material. | researchgate.net |

| Elongation at Break | Decreases | The polymer becomes more brittle and less ductile as a result of chain scission and increased crystallinity. | researchgate.net |

| Carbonyl Index (CI) | Increases | Formation of carbonyl groups (ketones, aldehydes, carboxylic acids) as a result of oxidation. | mdpi.com |

| Crystallinity | Increases | Shorter polymer chains, resulting from chain scission in the amorphous regions, can reorganize into crystalline structures. | researchgate.net |

Synergistic and Antagonistic Effects with Other Polymer Additives

The performance of iron(III) stearate as a pro-oxidant can be significantly influenced by the presence of other additives within the polymer formulation, leading to either synergistic (enhanced) or antagonistic (reduced) effects.

Synergistic Effects: A notable synergistic effect has been observed when iron(III) stearate is combined with certain amine compounds. Research has demonstrated that the combination of ferric stearate with stearyl amine or specific polymeric amines, such as those based on polyhedral oligomeric silsesquioxane (amino-POSS), can dramatically accelerate the thermal oxidation of polyolefins. mdpi.com This synergistic interaction is significant because iron stearate alone is a relatively mild thermal pro-oxidant compared to its effectiveness as a photo-oxidant. researchgate.netmdpi.com The addition of these amines enhances the decomposition of hydroperoxides, a critical step in thermal degradation, making the combined system much more potent. mdpi.com

Antagonistic Effects: Conversely, iron(III) stearate can exhibit antagonistic effects when used with conventional polymer stabilizers, such as antioxidants and light stabilizers. The fundamental purpose of stabilizers is to inhibit or slow down the degradation processes that pro-oxidants like iron(III) stearate are designed to promote.

Interaction with Antioxidants: Phenolic antioxidants and phosphites are designed to scavenge free radicals and decompose hydroperoxides non-radically. The presence of a pro-oxidant like iron(III) stearate, which promotes radical formation, creates a competitive environment. The pro-oxidant can consume the antioxidant, prematurely depleting the stabilizer package and reducing the polymer's long-term stability during processing or its intended service life. researchgate.netresearchgate.net

Discoloration: Interactions between metal stearates and phenolic antioxidants can lead to the formation of colored complexes, resulting in discoloration (e.g., yellowing or pinking) of the final product. researchgate.net This is a significant antagonistic effect from a quality control perspective.

Therefore, the formulation of polymers containing iron(III) stearate requires a careful balance. For applications where controlled degradation is desired, its synergy with co-additives like amines can be beneficial. In applications requiring long-term durability, its potential antagonism with essential stabilizers must be carefully managed or avoided.

Role in Lubricants and Friction Modification

Metallic stearates, including iron(III) stearate, are classified as metal soaps and are recognized for their lubricating properties. They function primarily as boundary lubricants, where they form a thin film on metal surfaces to prevent direct contact, thereby reducing friction and wear, especially under high pressure and temperature conditions. lubrication.expertwikipedia.org

The lubricating action of a metal stearate is attributed to its molecular structure: a polar metal head and a long, non-polar hydrocarbon tail. The polar head adsorbs onto the metal surface, while the non-polar tails form a low-shear-strength layer. When two surfaces slide past each other, the shearing occurs within this weaker lubricant layer rather than at the metal-metal interface.

In the field of powder metallurgy, metallic stearates are mixed with metal powders to act as lubricants during the compaction and ejection steps. They reduce the friction between the powder particles and between the powder and the die wall. Research on iron powder compacts has compared the performance of various stearates. While data for iron(III) stearate is not as common as for zinc or lithium stearates, studies on related compounds provide insight into their performance. For instance, coefficients of friction for stearate-lubricated systems are typically in the range of 0.05 to 0.15 under boundary lubrication conditions.

| Lubricant | Pin Load (kg) | Coefficient of Sliding Friction (μ) | References |

|---|---|---|---|

| Zinc Stearate (Type 1) | 15 | 0.124 | researchgate.net |

| Zinc Stearate (Type 1) | 25 | 0.108 | researchgate.net |

| Calcium Stearate | 25 | 0.068 | researchgate.net |

| Lithium Stearate | 25 | 0.054 | researchgate.net |

| Stearic Acid | 25 | 0.060 | researchgate.net |

*Note: Data for Iron(III) Stearate was not specified in the cited comparative study, but the table illustrates the typical performance range for metallic stearates in this application.